20alpha-Acetoxy-5beta-pregnan-3alpha-ol
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Overview
Description
20alpha-Acetoxy-5beta-pregnan-3alpha-ol is a steroidal compound with the molecular formula C23H38O3. It is a derivative of pregnane, a type of steroid that is a key intermediate in the biosynthesis of many steroid hormones. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20alpha-Acetoxy-5beta-pregnan-3alpha-ol typically involves multiple steps, starting from readily available steroid precursors. One common method involves the acetylation of 5beta-pregnan-3alpha-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired acetoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
20alpha-Acetoxy-5beta-pregnan-3alpha-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 20alpha-acetoxy-5beta-pregnan-3-one, while reduction could produce 20alpha-hydroxy-5beta-pregnan-3alpha-ol.
Scientific Research Applications
20alpha-Acetoxy-5beta-pregnan-3alpha-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and its role in steroid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on hormone-related conditions.
Industry: It is used in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 20alpha-Acetoxy-5beta-pregnan-3alpha-ol involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, influencing various biological pathways. For example, it may affect gene expression and protein synthesis, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 5beta-Pregnane-3alpha,20alpha-diol
- 5alpha-Pregnane-3beta,20alpha-diol
- 3beta-Acetoxy-5alpha-pregnan-20-one
Uniqueness
20alpha-Acetoxy-5beta-pregnan-3alpha-ol is unique due to its specific acetoxy group at the 20alpha position and its 5beta-pregnan backbone. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar steroidal compounds.
Properties
Molecular Formula |
C23H38O3 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(1S)-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H38O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16-21,25H,5-13H2,1-4H3/t14-,16+,17+,18-,19+,20-,21-,22-,23+/m0/s1 |
InChI Key |
GQXZPRCPDHVBKD-KWTODDMMSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)OC(=O)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC(=O)C |
Origin of Product |
United States |
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